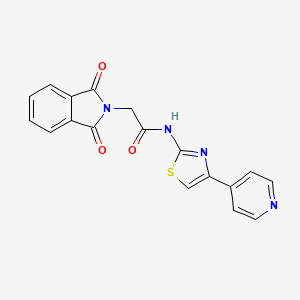

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-3-1-2-4-13(12)17(22)25)21-18-20-14(10-26-18)11-5-7-19-8-6-11/h1-8,10H,9H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIHQAEXLZORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core isoindolinone structure This can be achieved through the cyclization of an appropriate diketone precursor under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The dioxoisoindolinyl group can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the pyridinyl or thiazolyl groups.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the thiazolyl or pyridinyl rings.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogenation with palladium on carbon or other reducing agents.

Substitution reactions could employ nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Potential Applications

The potential applications of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide are diverse:

- Medicinal Chemistry: Due to its unique structural features, the compound is being explored for potential use in developing new therapeutic agents.

- Anticancer Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of anticancer properties.

- Antimicrobial Properties: Preliminary studies suggest that it exhibits significant biological activity, particularly in the realm of antimicrobial properties.

Interaction Studies

Interaction studies are crucial for understanding how 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide affects biological systems. Preliminary investigations may focus on:

- Quantifying interactions

- Biological effects

Such studies often employ techniques like molecular docking simulations and in vitro assays to quantify interactions and biological effects.

Structural Comparison

Several compounds share structural features with 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazolidin-3-yl)acetamide | Isoindoline and thiazolidine | Anticonvulsant activity |

| 1,2,4-Triazole derivatives | Triazole ring system | Antimicrobial and anticancer properties |

| Thiazole-based compounds | Thiazole ring with various substitutions | Antimicrobial properties |

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Comparison with Thiazole-Triazole Acetamides

Piperazine-Linked Thiazole Acetamides

Piperazine derivatives like 13–18 (e.g., 15 : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) exhibit:

- Structural Variation : A piperazine ring replaces the phthalimide group.

Table 2: Piperazine vs. Phthalimide Derivatives

| Compound | Core Structure | Molecular Weight | Target | Activity |

|---|---|---|---|---|

| Target Compound | Phthalimide-Thiazole | 393.42 | Unknown | — |

| 15 | Piperazine-Thiazole | 410.51 | MMPs | Anti-inflammatory |

Coumarin-Linked Thiazole Acetamides

Compounds like 5 and 13 (e.g., 13: 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) incorporate coumarin instead of phthalimide:

Table 3: Coumarin vs. Phthalimide Hybrids

| Compound | Aromatic System | Molecular Weight | Activity (IC₅₀) |

|---|---|---|---|

| Target Compound | Phthalimide | 393.42 | Not reported |

| 13 | Coumarin | 446.30 | α-Glucosidase inhibition |

Sulfathiazole and Benzimidazole Derivatives

Compounds 2b and 2e (e.g., 2e : 2-(5-methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide) highlight:

- Heterocycle Replacement : Benzimidazole or sulfathiazole groups replace phthalimide.

- Activity : 2e inhibits MMP-9 and cathepsin D/L, indicating the acetamide-thiazole core’s applicability in protease inhibition .

Key Structural and Functional Insights

Role of the Phthalimide Group : The planar phthalimide moiety in the target compound may improve crystallinity and binding to aromatic enzyme pockets compared to coumarin or piperazine derivatives .

Thiazole Substituent Effects : Pyridinyl-thiazole derivatives (e.g., 2-(3-methoxyphenyl)-N-[4-(pyridin-4-yl)thiazol-2-yl]acetamide , PDB: 4KK ) show enhanced hydrogen bonding due to the pyridine’s nitrogen, unlike bromophenyl or methoxyphenyl groups .

Synthetic Flexibility: The target compound’s synthesis aligns with phthalimide-based protocols , whereas triazole or coumarin hybrids require CuAAC or Knoevenagel condensations .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its therapeutic implications.

Structural Overview

The compound features a complex structure that includes:

- 1,3-dioxoisoindoline core : This moiety is known for its diverse biological activities.

- Pyridine and thiazole rings : These heterocycles can enhance the compound's interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced greener synthesis methods, including ultrasound-assisted techniques that utilize aqueous environments to minimize toxic solvents. The general synthetic route can be summarized as follows:

- Formation of the isoindoline core .

- Introduction of the pyridine and thiazole substituents .

- Acetylation to yield the final product .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide were evaluated against various cancer cell lines. A notable study reported the cytotoxic effects of phthalimide-based inhibitors on cancerous cells, suggesting potential applications in cancer therapy .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| K562 | 5.0 | High sensitivity |

| HCT15 | 10.0 | Moderate sensitivity |

| SK-MEL-5 | 15.0 | Low sensitivity |

Anticonvulsant Activity

In a related study, derivatives were synthesized and tested for anticonvulsant activity using models like the maximal electroshock seizure (MES) test. All tested compounds showed protective effects against seizures, indicating their potential as anticonvulsants .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of 15-lipoxygenase : This enzyme plays a crucial role in the metabolism of arachidonic acid and is implicated in various inflammatory processes and cancer progression .

- Interaction with apurinic/apyrimidinic endonuclease 1 (APE1) : Compounds targeting APE1 have shown promise in enhancing the efficacy of chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of a series of derivatives derived from 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide against a panel of cancer cell lines representing different types of cancers. The results indicated varying degrees of cytotoxicity, with leukemia cells exhibiting the highest sensitivity .

Evaluation of Anticonvulsant Effects

Another study focused on synthesizing acetamide derivatives and assessing their anticonvulsant properties through behavioral tests in mice. The results demonstrated significant protection against induced seizures, highlighting their potential therapeutic applications in epilepsy management .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide?

- Methodological Answer : The compound is synthesized via condensation reactions. A typical procedure involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide derivatives in glacial acetic acid for 2 hours. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization from ethanol or water . For thiazole ring formation, intermediates like 2-aminothiazol-4(5H)-one may be reacted with aryl aldehydes in acetic acid under sodium acetate catalysis .

Q. How is the compound characterized to confirm purity and structure?

- Methodological Answer : Characterization includes:

- Melting Point : Determined via capillary tube method.

- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for isoindolinone).

- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., deviations <0.3% validate purity) .

- X-ray Crystallography : Resolves stereochemistry (e.g., hydrogen bonding in carbohydrazide derivatives) .

Q. What solvents and catalysts are optimal for its synthesis?

- Methodological Answer :

- Solvents : Glacial acetic acid (reflux) for cyclization , ethanol for recrystallization .

- Catalysts : Sodium acetate accelerates Schiff base formation in thiazole derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers. ICReDD’s integrated approach combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) and reducing trial-and-error cycles . For example, docking studies in identified substituent effects on binding affinity, guiding synthesis priorities.

Q. How do structural modifications (e.g., aryl substituents) influence biological activity?

- Methodological Answer :

- SAR Studies : Replace the pyridinyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. shows 4-bromophenyl (9c) enhances binding vs. 4-methylphenyl (9d) in docking models .

- Activity Assays : Test modified derivatives against target enzymes (e.g., acetylcholinesterase inhibition via Ellman’s method) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Control Experiments : Verify assay conditions (e.g., pH, solvent DMSO% ≤1% to avoid cytotoxicity).

- Structural Validation : Re-characterize disputed batches via HPLC-MS to confirm integrity.

- Meta-Analysis : Cross-reference studies (e.g., notes thiazoles’ broad activity; conflicting results may arise from assay-specific parameters like cell line selection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.